

Atazanavir-d15 CAS number and molecular weight

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Compound of Interest

Compound Name: Atazanavir-d15

Cat. No.: B1669722

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Technical Guide: Atazanavir-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d5, a deuterated isotopologue of the HIV-1 protease inhibitor Atazanavir. This document will cover its chemical properties, a detailed experimental protocol for its use in quantitative analysis, and its mechanism of action.

Chemical and Physical Data

The following table summarizes the key chemical identifiers and properties of Atazanavir-d5.

Property	Value
CAS Number	1132747-14-8
Molecular Formula	C ₃₈ H ₄₇ D ₅ N ₆ O ₇
Molecular Weight	709.89 g/mol [1]
Appearance	White to Off-White Solid[2]
Solubility	Chloroform (Slightly), Ethanol (Slightly, Sonicated), Methanol[2]
Storage Temperature	-20°C Freezer[2]

Experimental Protocol: Quantification of Atazanavir in Human Hair using LC-MS/MS with Atazanavir-d5 as an Internal Standard

This section details a validated method for the quantification of Atazanavir in human hair, a matrix of increasing importance for monitoring long-term drug adherence. This protocol utilizes Atazanavir-d5 as an internal standard to ensure accuracy and precision.

1. Materials and Reagents:

- Atazanavir and Atazanavir-d5 (internal standard) reference standards
- HPLC-grade methanol (MeOH), acetonitrile (ACN), and water
- Trifluoroacetic acid (TFA)
- Methyl tertiary-butyl ether (MTBE)
- Ethyl acetate (EA)
- Sodium phosphate
- Sodium hydroxide (NaOH)
- Dry ice
- Nitrogen gas

2. Preparation of Stock and Working Solutions:

- Stock Solutions (1.00 mg/mL): Prepare stock solutions of Atazanavir and Atazanavir-d5 by dissolving the accurately weighed compounds in 100% MeOH.
- Working Solutions:
 - Prepare high (4.00 µg/mL) and low (0.100 µg/mL) concentration working solutions of Atazanavir by diluting the stock solution with 50% MeOH.

- Prepare a working solution of the internal standard (Atazanavir-d5) at a final concentration of 0.200 µg/mL by diluting the stock solution with 50% MeOH.
- Storage: Store all stock and working solutions at 4°C for up to 6 months.

3. Sample Preparation (Hair Extraction):

- Wash hair samples to remove external contaminants.
- Weigh approximately 10 mg of hair into a glass tube.
- Add the Atazanavir-d5 internal standard.
- Add 1 mL of MeOH/TFA (95:5, v/v) and incubate overnight at 45°C.
- Evaporate the MeOH/TFA to dryness under a stream of nitrogen gas at room temperature.
- Reconstitute the dried extract with 0.2 M sodium phosphate aqueous solution (pH adjusted to 9.4 with 1 M NaOH).
- Add 3 mL of MTBE/EA (1:1, v/v) and vortex for liquid-liquid extraction.
- Centrifuge at 3000 rpm for 10 minutes.
- Freeze the aqueous layer in a methanol/dry ice bath.
- Transfer the organic layer to a clean glass test tube and evaporate to dryness under nitrogen gas.
- Reconstitute the final extract in 200 µL of 50% ACN.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: BDS C-18 column (5 µm, 4.6 × 100 mm)
 - Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.

- Flow Rate: 0.8 mL/min
- Injection Volume: 2 μ L
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+)
 - Monitoring Mode: Multiple reaction monitoring (MRM)
 - Transitions:
 - Atazanavir: MH^+ m/z 705.3 \rightarrow m/z 168.0
 - Atazanavir-d5 (IS): MH^+ m/z 710.2 \rightarrow m/z 168.0

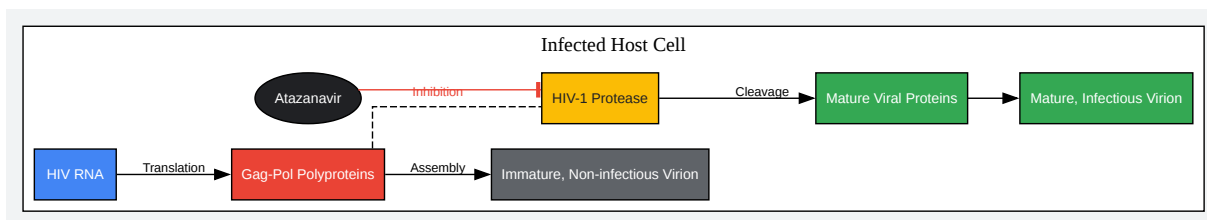
5. Quantification:

- Construct a linear standard curve by plotting the peak area ratio of Atazanavir to Atazanavir-d5 against the concentration of the calibration standards.
- The concentration of Atazanavir in the hair samples is determined from this calibration curve.

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir is a potent and selective inhibitor of the HIV-1 protease enzyme.^{[3][4][5]} This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized viral polyproteins into functional proteins required for the assembly of mature, infectious virions.^{[3][5]}

The diagram below illustrates the mechanism of action of Atazanavir.



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Caption: Atazanavir inhibits HIV-1 protease, preventing the cleavage of viral polyproteins.

By binding to the active site of HIV-1 protease, Atazanavir prevents the cleavage of the Gag and Gag-Pol polyproteins.[3][6] This results in the production of immature, non-infectious viral particles, thereby reducing the viral load in the patient.[5]

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